molecular formula C7H5Br3 B180708 1,4-Dibromo-2-(bromomethyl)benzene CAS No. 136105-40-3

1,4-Dibromo-2-(bromomethyl)benzene

Cat. No. B180708
M. Wt: 328.83 g/mol
InChI Key: FEQXBEBZQRNEKM-UHFFFAOYSA-N
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Patent
US07550544B2

Procedure details

In a 250 ml three-necked round-bottom flask equipped with a reflux condenser, thermometer, dropping funnel with pressure-equalizing, and magnetic stirring bar, and containing 74.9 g (0.30 mol) of 3,6-dibromotoluene, 15.5 ml (47.9 g, 0.30 mmol) of bromine was added dropwise under exposure to 500 W lamp for 3 hours at 190° C. The resulting mixture was cooled to room temperature. Fractional distillation gave colorless liquid, b.p. 132-135° C./3 mm Hg. Yield 84.3 g (85%).
Quantity
74.9 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:9])[C:5]([Br:8])=[CH:6][CH:7]=1.[Br:10]Br>>[Br:1][C:2]1[CH:3]=[C:4]([C:5]([Br:8])=[CH:6][CH:7]=1)[CH2:9][Br:10]

Inputs

Step One
Name
Quantity
74.9 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)Br)C
Name
Quantity
15.5 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 ml three-necked round-bottom flask equipped with a reflux condenser
ADDITION
Type
ADDITION
Details
was added dropwise under exposure to 500 W lamp for 3 hours at 190° C
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation
CUSTOM
Type
CUSTOM
Details
gave colorless liquid, b.p. 132-135° C./3 mm Hg

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(CBr)C(=CC1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.